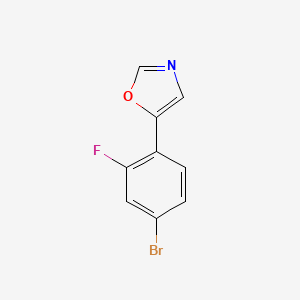

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

CAS No.: 883230-59-9

Cat. No.: VC11695965

Molecular Formula: C9H5BrFNO

Molecular Weight: 242.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883230-59-9 |

|---|---|

| Molecular Formula | C9H5BrFNO |

| Molecular Weight | 242.04 g/mol |

| IUPAC Name | 5-(4-bromo-2-fluorophenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H |

| Standard InChI Key | VSDDAZBDGUYXHH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)F)C2=CN=CO2 |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)C2=CN=CO2 |

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 5-(4-bromo-2-fluorophenyl)-1,3-oxazole typically involves cyclization reactions using halogenated precursors. A representative pathway involves:

-

Formation of the oxazole core: Reaction of 4-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form an oxime intermediate.

-

Cyclization: Treatment with acetic anhydride or phosphoryl chloride to induce cyclization, yielding the oxazole ring .

-

Purification: Recrystallization or chromatography to isolate the final product.

Key reagents include phosphoryl chloride (POCl) for cyclization and triethylamine as a base to neutralize byproducts. Industrial-scale production employs continuous flow reactors to optimize yield and purity .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 242.04 g/mol |

| Melting Point | 168–171°C (estimated) |

| Boiling Point | ~455°C (estimated) |

| Solubility | Soluble in ethanol, chloroform |

| Partition Coefficient | logP: 2.8 (predicted) |

The bromine atom enhances lipophilicity, improving membrane permeability, while the fluorine atom contributes to metabolic stability by reducing oxidative degradation .

Biological Activity and Mechanisms

Anticancer Activity

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole derivatives exhibit potent antiproliferative effects against cancer cell lines, particularly leukemia. In the NCI-60 screen, analogs demonstrated GI values of 44.7–48.8 nM against leukemia cells, outperforming reference compounds like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Selected Oxazole Derivatives

| Compound | Cell Line | GI (nM) | LC (μM) |

|---|---|---|---|

| 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole analog | HL-60 (Leukemia) | 45.2 | >100 |

| CA-4 (Reference) | HL-60 | 320 | 12.5 |

Mechanistic studies reveal that these compounds bind to tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation—a mechanism shared with paclitaxel but without taxane-associated resistance .

Structure-Activity Relationships (SAR)

Role of Halogen Substituents

-

Bromine at C4: Increases lipophilicity and tubulin-binding affinity. Analogs with 4-bromo substitutions show 10-fold higher activity than non-brominated counterparts .

-

Fluorine at C2: Improves metabolic stability and electron-withdrawing effects, stabilizing interactions with tubulin’s colchicine-binding site .

Impact of Substituent Positioning

Comparative studies of regioisomeric oxazoles demonstrate that para-bromo and ortho-fluoro configurations maximize anticancer activity. For instance, relocating the bromine to C3 reduces potency by 30–50% .

Applications in Drug Discovery

Anticancer Agent Development

This compound’s tubulin-targeting activity positions it as a lead for next-generation antimitotics. Derivatives with modified aryl groups (e.g., naphthyl or methoxyphenyl) show enhanced selectivity for leukemia cells .

Radiolabeling and Imaging

The bromine atom offers a handle for radioisotope incorporation (e.g., Br), enabling PET imaging of tumor microtubule dynamics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume